Carveol

Description

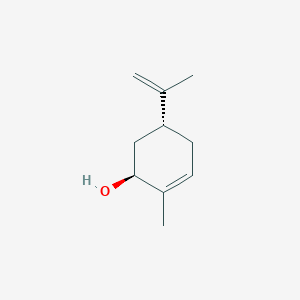

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(11)6-9/h4,9-11H,1,5-6H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAVONGHXFVOKBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(CC1O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Record name | CARVEOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19960 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3024736 | |

| Record name | Carveol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Carveol is a clear colorless liquid. Insoluble in water., colourless to pale yellow liquid with a spearminty odour | |

| Record name | CARVEOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19960 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carveol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/349/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

439 to 441 °F at 751 mmHg (NTP, 1992), 226.00 to 227.00 °C. @ 751.00 mm Hg | |

| Record name | CARVEOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19960 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carveol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036083 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble (NTP, 1992), soluble in alcohol, 1 ml in 1 ml 95% alcohol (in ethanol) | |

| Record name | CARVEOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19960 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carveol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/349/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.496 (NTP, 1992) - Denser than water; will sink, 0.947-0.953 | |

| Record name | CARVEOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19960 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carveol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/349/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

99-48-9, 2102-58-1 | |

| Record name | CARVEOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19960 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carveol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carveol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CARVEOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68313 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carveol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-mentha-1(6),8-dien-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.507 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1S-trans)-2-methyl-5-(1-methylvinyl)cyclohex-2-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.608 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Carveol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036083 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

208 °F (NTP, 1992) | |

| Record name | CARVEOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19960 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Advanced Synthetic Methodologies for Trans Carveol

Chemical Synthesis Approaches for (-)-trans-Carveol

Several distinct chemical pathways have been established for the synthesis of (-)-trans-Carveol, each offering specific advantages in terms of precursor availability, reaction conditions, and achievable yields.

Reduction of Pinocarvone (B108684)

Pinocarvone, an oxidized derivative of α-pinene, can be converted to trans-pinocarveol through reduction of its carbonyl group. One established method employs lithium aluminum hydride (LiAlH₄) in anhydrous ether at low temperatures (e.g., -10°C) . This reaction proceeds via hydride transfer, yielding trans-pinothis compound with a high enantiomeric excess (ee) of 88% . Palladium catalysts under mild conditions have also been utilized for the reduction of pinocarvone to trans-pinothis compound .

Table 1: Reduction of Pinocarvone to trans-Pinothis compound

| Reactant | Reagent | Solvent | Temperature | Yield/ee | Citation |

| Pinocarvone | LiAlH₄ | Anhydrous ether | -10°C | 88% ee | |

| Pinocarvone | Pd Cat. | Not specified | Mild | Not specified |

Hydrolysis of Pinocarvyl Acetate (B1210297)

Pinocarvyl acetate serves as a precursor from which (-)-trans-Carveol can be extracted through hydrolysis . While this method is recognized for its utility in obtaining the compound from its derivatives, specific detailed protocols and quantitative data are less frequently highlighted in the literature compared to other synthetic routes.

Isomerization of α-Pinene Oxide to trans-Carveol

The isomerization of α-pinene oxide (APO) is a significant pathway for the synthesis of trans-carveol, driven by the availability of α-pinene, a major component of turpentine (B1165885) acs.orgnih.govliverpool.ac.ukresearchgate.netrsc.orgmdpi.com. This reaction involves the acid-catalyzed rearrangement of the epoxide ring. The selectivity towards trans-carveol is highly dependent on the catalyst employed, the solvent system, and reaction conditions acs.orgresearchgate.netrsc.orgmdpi.comd-nb.info. Polar basic solvents, such as N,N-dimethylacetamide (DMA) or N,N-dimethylformamide (DMF), are often crucial for achieving high yields and selectivities for trans-carveol acs.orgnih.govmdpi.comd-nb.infonih.gov.

The development of efficient heterogeneous catalysts has been central to improving the selectivity and sustainability of APO isomerization.

Ceria-modified mesoporous silica (B1680970) materials, specifically MCM-41 and SBA-15, have demonstrated significant efficacy in the selective isomerization of α-pinene oxide to trans-carveol acs.orgnih.govmdpi.comnih.gov. These catalysts, such as 32 wt % Ce–Si–MCM-41, 16 wt % Ce–H–MCM-41, and 20 wt % Ce–Si–SBA-15, leverage the combined properties of mesoporosity and cerium oxide's catalytic activity nih.govnih.gov.

Research indicates that the activity and selectivity of these ceria-supported catalysts are influenced by their acidity, basicity, and morphology nih.govmdpi.comnih.gov. The presence of Brønsted acid sites generally enhances the formation of trans-carveol mdpi.com. When using polar basic solvents like dimethylacetamide (DMA), selectivities of up to 73% to trans-carveol at 98% conversion have been reported with cerium and tin supported catalysts mdpi.com. Other studies using Ce-modified MCM-41 and SBA-15 in polar basic solvents have achieved selectivities up to 90% acs.org. For instance, the 32 wt % Ce–Si–MCM-41 catalyst achieved total conversion of α-pinene oxide within 3 hours nih.gov. In N,N-dimethylacetamide, a selectivity of 41% to trans-carveol was observed at complete conversion mdpi.com. The use of N-methylpyrrolidone as a solvent has yielded a maximum selectivity of 55% for trans-carveol mdpi.com. The 32 wt % Ce–Si–MCM-41 catalyst showed higher trans-carveol formation rates than campholenic aldehyde after 10 minutes of reaction researchgate.net.

Table 2: Ceria Supported Mesoporous Materials for α-Pinene Oxide Isomerization

| Catalyst | Solvent (Polar Basic) | Temperature (°C) | Conversion (%) | Selectivity to trans-Carveol (%) | Citation |

| Ce/Sn supported catalysts | Dimethylacetamide | 140 | 98 | 73 | mdpi.com |

| 32 wt % Ce–Si–MCM-41 | Dimethylacetamide | 140 | 100 | 41 | mdpi.com |

| 32 wt % Ce–Si–MCM-41 | Not specified | Not specified | 100 (in 3h) | Not specified | nih.gov |

| Ce/SiO₂ | Not specified | Not specified | 98 (in 8h) | Not specified | nih.gov |

| Ce-modified MCM-41/SBA-15 | Polar basic solvents | Not specified | Not specified | Up to 90 | acs.org |

| 32 wt % Ce–Si–MCM-41 | N-methylpyrrolidone | Not specified | Not specified | Max 55 | mdpi.com |

Molecularly Imprinted Polymers (MIPs) have emerged as effective protic catalysts for the isomerization of α-pinene oxide to trans-carveol acs.orgdoria.ficapes.gov.br. These tailored polymeric materials can be designed to selectively bind transition states or target molecules, thereby directing the reaction pathway. Acidic MIPs synthesized using trans-carvyl amine as an imprint molecule, incorporating sulfonic acid groups, have shown promise capes.gov.br. Studies utilizing MIPs with N,N-dimethylformamide as a solvent have reported yields of trans-carveol up to 45% acs.orgdoria.fi.

Table 3: Molecularly Imprinted Polymers (MIPs) for α-Pinene Oxide Isomerization

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Selectivity (%) | Citation |

| Molecularly Imprinted Polymers (MIPs) as protic catalysts | N,N-dimethylformamide | Not specified | 45 | Not specified | acs.orgdoria.fi |

| Acidic MIPs (synthesized with trans-carvyl amine and sulfonic acid groups) | Not specified | Not specified | Not specified | Good | capes.gov.br |

Catalytic Systems for α-Pinene Oxide Isomerization

Hierarchical Beta Zeolites

Hierarchical Beta zeolites have emerged as promising catalysts for the isomerization of α-pinene oxide to trans-carveol. These materials combine microporous and mesoporous structures, offering enhanced accessibility to active sites and improved diffusion of reactants and products. Studies have shown that the textural properties and acidity of hierarchical Beta zeolites significantly influence their catalytic performance. Low crystalline micromesoporous materials with well-developed mesoporosity and a balanced ratio of weak-to-medium Brønsted acid sites tend to favor the formation of trans-carveol, yielding up to 42% acs.orgacs.org. Conversely, highly crystalline zeolites with stronger Brønsted acidity and a higher Brønsted to Lewis acid site (BAS/LAS) ratio promote the formation of campholenic aldehyde acs.orgacs.org.

Task-Specific Ionic Liquids

Task-specific ionic liquids (TSILs) have demonstrated significant potential as both eco-friendly solvents and efficient catalysts for the isomerization of α-pinene oxide to trans-carveol. These designer solvents, engineered with specific functional groups, can interact selectively with reactants and facilitate reactions with high selectivity and recyclability rsc.orgresearchgate.netdntb.gov.uasigmaaldrich.com. Phosphorus anion-based ionic liquids, for instance, containing alkyl ammonium, pyridinium, or lutidinium cations, have successfully isomerized α-pinene oxide to trans-carveol with high selectivity (up to 74%) and conversion (99%) rsc.org. The mechanism of these reactions is often correlated with the physicochemical properties of the TSILs, such as conductivity, density, and molecular volume rsc.org.

Sulfonic Acid Functionalized Carbon Catalysts

Sulfonic acid functionalized carbon materials, often derived from renewable biomass sources like chitosan, have proven to be efficient and selective catalysts for the isomerization of α-pinene oxide to trans-carveol. These catalysts, prepared via methods like hydrothermal carbonization followed by sulfonation, exhibit strong Brønsted acidity. For example, a bio-derived sulfonated hydrothermal carbon catalyst demonstrated excellent performance, achieving an 85% yield of trans-carveol at 160 °C in N,N-dimethylformamide (DMF) solvent after 1.5 hours. These catalysts are also noted for their stability, with no leaching of sulfonated groups observed even after five reuse cycles without significant loss in activity or selectivity globalauthorid.comresearchgate.net.

Ammonium Salt Solid Acid Catalysts (e.g., AC-COIMI-NH4PW)

Ammonium salt solid acid catalysts, such as those based on phosphotungstic acid immobilized on nitrogen-doped activated carbon (AC-COIMI-NH4PW), have shown excellent catalytic performance for the selective rearrangement of α-pinene oxide to This compound (B46549). In DMF solvent under mild conditions (90 °C for 2 h), this catalyst achieved a high conversion of α-pinene oxide (98.9%) with a this compound selectivity of 50.6% dntb.gov.uamdpi.comresearchgate.net. These catalysts exhibit superior durability, and their performance can be restored by replenishing the catalyst. A parallel catalytic mechanism for the product formation has been proposed for these systems dntb.gov.uamdpi.comresearchgate.net.

Influence of Solvent Polarity and Basicity on Selectivity

The choice of solvent plays a critical role in dictating the selectivity of α-pinene oxide isomerization towards trans-carveol. Generally, polar basic solvents favor the formation of trans-carveol, while nonpolar solvents tend to promote the formation of campholenic aldehyde mdpi.commdpi.comd-nb.inforesearchgate.netnih.govrsc.org.

Polar Aprotic Solvents: Solvents like N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMA), and N-methylpyrrolidone (NMP) are often associated with higher selectivity towards trans-carveol mdpi.commdpi.comd-nb.inforesearchgate.netnih.govrsc.orgresearchgate.net. The basicity of the solvent is a key factor; higher solvent basicity generally leads to increased trans-carveol selectivity, while decreasing campholenic aldehyde formation mdpi.comresearchgate.netresearchgate.netresearchgate.net.

Nonpolar Solvents: Solvents such as toluene (B28343) or cyclohexane (B81311) are typically associated with higher yields of campholenic aldehyde mdpi.comd-nb.inforesearchgate.netnih.govrsc.org.

Solvent Polarity: Increasing solvent polarity has been observed to enhance trans-carveol selectivity while decreasing campholenic aldehyde selectivity d-nb.inforesearchgate.netrsc.orgresearchgate.netresearchgate.net.

A combination of high polarity and high basicity in the solvent is often found to be most suitable for achieving high reaction rates and favorable selectivity for trans-carveol mdpi.comresearchgate.net.

Mechanistic Insights into α-Pinene Oxide Isomerization to trans-Carveol

The isomerization of α-pinene oxide (APO) to trans-carveol is understood to proceed via a carbocation intermediate. The proposed mechanism typically involves the protonation of the epoxide ring, leading to its cleavage and the formation of a carbocation. This carbocation can then undergo rearrangement and deprotonation to yield various products, including trans-carveol researchgate.netliverpool.ac.uk.

A common pathway suggests that protonation of α-pinene oxide generates a carbocation intermediate (A). This intermediate can rearrange to another carbocation (B). From carbocation B, C-2–C-3 bond cleavage followed by proton loss can lead to campholenic aldehyde. Alternatively, carbocation C (a rearrangement product of A) can undergo deprotonation to form trans-carveol liverpool.ac.uk. The selectivity towards trans-carveol is influenced by the stability and subsequent reactions of these carbocation intermediates, which are affected by the catalyst's acid sites and the solvent environment researchgate.netliverpool.ac.uk.

Transition State Analogues in Artificial Enzyme Design for this compound Synthesis

The design of artificial enzymes aims to mimic the high selectivity and efficiency of natural enzymes. In the context of this compound synthesis, this involves creating synthetic molecules or polymers that can selectively bind to and stabilize the transition state of the isomerization reaction, thereby directing the product formation towards trans-carveol.

Molecularly imprinted polymers (MIPs) are a key approach in this area. These polymers are synthesized using a template molecule that mimics the transition state of the reaction. For trans-carveol synthesis, (1R, 5R)-trans-carvyl amine has been used as a transition state analogue (TSA) to create imprinted polymers ucl.ac.ukucl.ac.uk. These MIPs, when used as catalysts, can influence the product distribution of the ring-opening reaction of α-pinene oxide, favoring trans-carveol formation. Further research involves developing second-generation TSAs and using computational studies to select functional monomers for improved binding and catalytic activity ucl.ac.ukucl.ac.uk. The principle behind using TSAs is that they bind more tightly to the enzyme (or artificial enzyme) than the substrate or product, by stabilizing the high-energy transition state of the reaction nih.govchembam.com.

Biotechnological Production of (-)-trans-Carveol

Microbial Biotransformation of D-Limonene to (-)-trans-Carveol

Role of Toluene Dioxygenase Pathways

The metabolic pathways involved in the degradation of aromatic hydrocarbons, such as toluene, often encode for potent oxygenase enzymes. Strains like Rhodococcus opacus PWD4, known for its ability to degrade toluene, have been identified as effective biocatalysts for limonene (B3431351) hydroxylation researchgate.netgoogle.comasm.orgresearchgate.net. It is suggested that the enzymes responsible for toluene degradation, specifically the toluene dioxygenase pathway, may play a role in the allylic monohydroxylation of limonene researchgate.netasm.orgscience.govscience.gov. This implies that the bacterial machinery evolved for breaking down complex aromatic compounds can be repurposed for the selective oxidation of terpene hydrocarbons. For instance, cells of Rhodococcus opacus PWD4 grown on toluene exhibit significant activity in converting D-limonene to (+)-trans-carveol researchgate.netasm.orgresearchgate.net.

Regio- and Stereoselectivity in Microbial Hydroxylation

Bacterial strains engineered or selected for specific oxygenase activities exhibit high levels of regio- and stereoselectivity in the conversion of limonene. Rhodococcus opacus PWD4, when cultivated with toluene, hydroxylates D-limonene exclusively at the C6 position to yield enantiomerically pure (+)-trans-carveol researchgate.netasm.orgresearchgate.net. This precise hydroxylation results in high yields, often reported between 94% and 97% researchgate.netasm.orgresearchgate.net. The maximal specific activity for (+)-trans-carveol formation by this strain has been quantified at approximately 14.7 U (g dry weight)⁻¹ researchgate.netasm.orgresearchgate.net. The enantioselectivity of these microbial systems is a key advantage, directly producing a chirally pure product without the need for downstream resolution steps.

Enzymatic Conversion of Limonene to trans-Carveol

Beyond whole-cell biotransformations, the isolation and characterization of specific enzymes involved in limonene metabolism have provided deeper insights and opportunities for cell-free biocatalysis. Among these, limonene-6-hydroxylase (L6H) is paramount for the synthesis of trans-carveol.

Limonene-6-hydroxylase (L6H) Activity (CYP71D18)

Limonene-6-hydroxylase (L6H), identified as CYP71D18, is a cytochrome P450 monooxygenase that plays a critical role in the biosynthesis of spearmint oil components scielo.brpnas.orgredalyc.org. This enzyme specifically catalyzes the hydroxylation of limonene at the C6 allylic position. For instance, in spearmint, (-)-(4S)-limonene is exclusively hydroxylated at the C6 position by CYP71D18 to produce (-)-trans-carveol scielo.brredalyc.orgnih.govresearchgate.net. This enzymatic conversion is highly specific, yielding the desired product with high fidelity.

Role of Cytochrome P450 Enzymes in Hydroxylation

Cytochrome P450 (CYP) enzymes are a superfamily of heme-thiolate proteins known for their diverse catalytic activities, including the regio- and stereoselective hydroxylation of unactivated C-H bonds mdpi.comresearchgate.net. These enzymes are central to many natural product biosynthesis pathways, including terpene metabolism core.ac.ukpnas.orgresearchgate.netdb-thueringen.de. In the context of limonene conversion, P450s like L6H (CYP71D18) are essential for introducing the hydroxyl group at specific positions on the limonene molecule scielo.brredalyc.org. Their ability to activate molecular oxygen and perform these challenging oxidations under mild conditions makes them ideal biocatalysts for producing chiral molecules like this compound mdpi.comresearchgate.net.

Regio- and Stereospecificity of Hydroxylation

The regioselectivity and stereospecificity of limonene hydroxylation by L6H (CYP71D18) are exceptionally high. When (-)-(4S)-limonene serves as the substrate, CYP71D18 hydroxylates it exclusively at the C6 allylic position, yielding (-)-trans-carveol as the sole product nih.govresearchgate.net. This process involves a highly stereospecific hydrogen abstraction from the trans-6-position, demonstrating a rigid orientation of the substrate within the enzyme's active site nih.govresearchgate.netnih.gov. Studies using specifically deuterated limonene enantiomers have confirmed this high degree of stereospecificity, with minimal to no allylic rearrangement observed during the hydroxylation of (-)-(4S)-limonene nih.gov. In contrast, the other enantiomer, (+)-(4R)-limonene, when acted upon by CYP71D18, can lead to a mixture of products, including (+)-cis-carveol and (+/-)-trans-carveol, often accompanied by allylic rearrangement, highlighting the substrate-dependent control of stereochemistry by the enzyme's active site nih.govresearchgate.netnih.gov.

Key Findings in this compound Synthesis

| Feature | Bacterial Strains (e.g., Rhodococcus opacus PWD4) | Limonene-6-hydroxylase (CYP71D18) |

| Substrate | D-limonene | (-)-(4S)-Limonene |

| Primary Product | (+)-trans-Carveol | (-)-trans-Carveol |

| Regioselectivity | Exclusively C6 position | Exclusively C6 allylic position |

| Stereospecificity | Enantiomerically pure product formed | High stereospecificity |

| Yield | 94-97% researchgate.netasm.orgresearchgate.net | High conversion implied |

| Specific Activity | ~14.7 U (g dry weight)⁻¹ researchgate.netasm.orgresearchgate.net | Not specified in available data |

| Enzymes Involved | Toluene-degrading oxygenases researchgate.netgoogle.comasm.orgresearchgate.netscience.govscience.gov | Cytochrome P450 (CYP71D18) scielo.brpnas.orgredalyc.orgnih.govresearchgate.netpnas.orgnih.govnih.gov |

Compound List:

(-)-trans-Carveol

Limonene

D-limonene

(+)-trans-Carveol

(+)-carvone

(-)-trans-isopiperitenol (B1216475)

(+)-cis-carveol

(+)-trans-isopiperitenol

Mechanistic Investigations of Trans Carveol Biological Activities

Chemopreventive Mechanisms

Anti-carcinogenesis in Mammary Glands

(-)-trans-Carveol, a monoterpene, has garnered attention for its potential role in chemoprevention, particularly concerning mammary gland carcinogenesis. As a metabolite of limonene (B3431351), a compound well-studied for its anti-cancer properties, (-)-trans-Carveol is implicated in similar protective pathways ujpronline.comimpactfactor.orgmdpi.com. Research involving the consumption of caraway seeds, which contain (-)-trans-carveol among other bioactive compounds, has demonstrated significant protective effects against chemically induced mammary gland tumorigenesis in rodent models rsc.org.

The proposed mechanisms underlying these chemopreventive effects are multifaceted, encompassing potent antitumor and antioxidant activities impactfactor.orgrsc.org. (-)-trans-Carveol and related monoterpenes are believed to combat cancer development by mitigating oxidative stress, a known contributor to DNA damage and carcinogenesis impactfactor.org. Additionally, anti-inflammatory properties associated with these compounds may further contribute to their ability to inhibit tumor initiation and progression rsc.org.

| Parameter Affected in DMBA-Induced Mammary Carcinogenesis | Effect of Caraway Seed Supplementation (containing (-)-trans-Carveol) |

| Tumor Incidence | Significantly Decreased |

| Tumor Latency Period | Significantly Increased |

| Number of Tumors per Rat | Significantly Decreased |

Hepato-protective Mechanisms

Mitigation of Acetaminophen-Induced Liver Toxicity

Acetaminophen (APAP) overdose is a leading cause of acute liver failure, primarily due to the formation of a toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI), which depletes hepatic glutathione (B108866) (GSH) and induces oxidative stress and inflammation nih.gov. (-)-trans-Carveol has emerged as a compound with significant hepato-protective capabilities against APAP-induced liver injury .

Mechanistically, (-)-trans-Carveol has been shown to mitigate APAP-induced liver damage by enhancing the Nrf2-mediated antioxidant defense system . Nrf2 (Nuclear factor erythroid 2-related factor 2) is a transcription factor that regulates the expression of genes involved in cellular defense against oxidative stress, including antioxidant enzymes nih.gov. By activating Nrf2, (-)-trans-Carveol promotes the upregulation of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD), glutathione peroxidase (GPx), and glutathione reductase (GR), while simultaneously helping to restore depleted GSH levels nih.gov. This action counteracts the oxidative damage and hepatocellular necrosis characteristic of APAP toxicity nih.gov.

Furthermore, (-)-trans-Carveol contributes to liver protection by reducing inflammatory markers and decreasing the levels of liver enzymes (such as aspartate aminotransferase - AST, and alanine (B10760859) aminotransferase - ALT) that are elevated in response to hepatic injury . Studies involving essential oils containing (-)-trans-Carveol have corroborated these findings, demonstrating that these complex mixtures can modulate oxidative stress parameters, boost antioxidant enzyme activities, and thereby protect against APAP-induced hepatic damage nih.govresearchgate.net. The compound's role as a natural Nrf2 activator positions it as a promising candidate for therapeutic interventions in conditions characterized by oxidative stress-related liver damage .

| Parameter Affected in APAP-Induced Liver Toxicity | Effect of (-)-trans-Carveol (or essential oils containing it) | Associated Mechanism |

| Nrf2 Activation | Enhanced | Upregulation of antioxidant defense genes (e.g., HO-1, NQO-1) |

| Glutathione (GSH) Levels | Restored/Increased | Counteracts NAPQI detoxification, reduces oxidative stress |

| Superoxide Dismutase (SOD) Activity | Increased | Scavenges superoxide radicals, reducing oxidative damage |

| Glutathione Peroxidase (GPx) Activity | Increased | Reduces hydrogen peroxide and lipid hydroperoxides |

| Aspartate Aminotransferase (AST) Levels | Reduced | Indicates decreased hepatocellular damage |

| Alanine Aminotransferase (ALT) Levels | Reduced | Indicates decreased hepatocellular damage |

| Inflammatory Markers | Reduced | Mitigation of pro-inflammatory cytokine release (e.g., NF-κB pathway modulation) |

Compound Name List:

(-)-trans-Carveol

Limonene

Perillyl alcohol

Thymol

Carvacrol

α-pinene

γ-terpinene

Linalool

Citronellal

Camphene

Eucalyptol (1,8-cineole)

Advanced Analytical Techniques in Trans Carveol Research

Chromatographic Techniques for Separation and Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. While Gas Chromatography-Mass Spectrometry (GC-MS) is traditionally favored for the analysis of volatile compounds like terpenes, LC-MS offers a viable alternative, particularly for less volatile derivatives or when derivatization is not desirable nih.gov.

The application of LC-MS for the analysis of (-)-trans-Carveol and related monoterpenoids involves several key considerations. The separation of isomers, such as cis- and trans-carveol, is a significant challenge due to their structural similarity and often identical mass spectra restek.com. Achieving chromatographic resolution is therefore critical. This is typically accomplished using reversed-phase columns, such as C18, and optimizing mobile phase composition and column temperature thermofisher.comresearchgate.net. For instance, studies on other terpenes have shown that adjusting the mobile phase with modifiers like ammonium acetate (B1210297) or using different organic solvents such as methanol or acetonitrile can influence separation efficiency thermofisher.com. Column temperature can also be a critical parameter; for some monoterpenes, resolution improves with increasing temperature, a trend contrary to that observed for other isomeric compounds thermofisher.com.

The mass spectrometric detection of carveol (B46549) is often achieved using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI), followed by tandem mass spectrometry (MS/MS) for enhanced selectivity and sensitivity nih.govresearchgate.net. Multiple Reaction Monitoring (MRM) is a common mode of operation for quantification, where specific precursor-to-product ion transitions are monitored for the target analyte nih.govnih.gov.

Table 1: Illustrative LC-MS Parameters for Monoterpenoid Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Chromatography | ||

| Column | Reversed-phase C18 or Biphenyl, 100-150 mm length | Separation of isomers and other matrix components restek.comthermofisher.com. |

| Mobile Phase | A: Water with 0.1% Formic Acid & 2mM Ammonium AcetateB: Methanol/Acetonitrile with additives nih.govthermofisher.com | Elution of the analyte from the column. |

| Gradient | Linear gradient from lower to higher organic phase concentration | To effectively separate compounds with different polarities. |

| Flow Rate | 0.5 - 0.7 mL/min nih.gov | To ensure optimal interaction with the stationary phase. |

| Column Temperature | 15 - 50 °C thermofisher.com | To optimize the separation of isomers. |

| Mass Spectrometry | ||

| Ionization Source | APCI or ESI nih.govresearchgate.net | To generate ions from the analyte molecules. |

| Polarity | Positive Ion Mode | To detect protonated molecules [M+H]⁺. |

Challenges in the LC-MS analysis of volatile compounds like (-)-trans-Carveol include potential loss during sample preparation and the need for careful method development to avoid co-elution with isobaric interferences nih.govresearchgate.net. Despite these challenges, a well-optimized LC-MS/MS method can provide sensitive and reliable quantification of (-)-trans-Carveol in various matrices thermofisher.com.

Computational and In Silico Approaches

Computational and in silico methods provide profound insights into the molecular properties and interactions of (-)-trans-Carveol at an atomic level. These approaches complement experimental data by predicting molecular behavior, elucidating interaction mechanisms, and exploring conformational possibilities that are often difficult to study empirically nih.gov.

Molecular Docking Studies (e.g., this compound-Nrf2/Keap1 interaction)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex researchgate.net. This method is widely used in drug discovery to understand and predict the interaction between a ligand, such as (-)-trans-Carveol, and a protein target.

A key biological pathway where monoterpenoids may exert effects is the Keap1-Nrf2 pathway, a critical regulator of cellular defense against oxidative stress mdpi.comnih.gov. The protein Keap1 (Kelch-like ECH-associated protein 1) acts as a repressor of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) nih.gov. Under conditions of oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the expression of antioxidant genes mdpi.com. Therefore, small molecules that can inhibit the Keap1-Nrf2 interaction are of significant therapeutic interest nih.gov.

A molecular docking study investigating the interaction of (-)-trans-Carveol with the Keap1 protein would aim to determine its binding affinity and identify key interactions within the Nrf2 binding site on Keap1. The study would involve preparing the 3D structures of both (-)-trans-Carveol and the Keap1 protein and then using a docking algorithm to predict the most stable binding poses researchgate.net. The results are typically evaluated based on a scoring function that estimates the binding free energy (kcal/mol) and an analysis of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, with key amino acid residues in the binding pocket chemrxiv.org. Studies with other phytochemicals have shown that interactions with residues like Arginine 415 and Serine 508 in the Keap1 Kelch domain are significant for binding chemrxiv.org.

Table 2: Key Parameters in a Hypothetical (-)-trans-Carveol-Keap1 Docking Study

| Parameter | Description | Significance |

|---|---|---|

| Binding Affinity | Estimated free energy of binding (e.g., in kcal/mol). | A lower value indicates a more stable and favorable interaction. |

| Hydrogen Bonds | Non-covalent attraction between a hydrogen atom and an electronegative atom. | Crucial for specificity and stability of the ligand-protein complex. |

| Hydrophobic Interactions | Interactions between nonpolar groups in an aqueous environment. | Major driving force for the binding of many ligands to proteins. |

| Key Amino Acid Residues | Specific residues within the Keap1 binding pocket (e.g., Arg415, Ser508) that interact with the ligand chemrxiv.org. | Identifies the specific points of contact and helps to understand the mechanism of inhibition. |

| RMSD | Root Mean Square Deviation between the docked pose and a reference conformation. | A low RMSD value indicates the docking protocol can accurately predict the binding mode researchgate.net. |

The findings from such a study could suggest whether (-)-trans-Carveol has the potential to act as an Nrf2 activator by disrupting the Keap1-Nrf2 interaction, providing a basis for further experimental validation.

Potential Energy Surface Scans and Conformer-Rotamer Ensemble Sampling Tools

The biological activity of a flexible molecule like (-)-trans-Carveol is intrinsically linked to its three-dimensional structure and conformational dynamics. Computational tools that explore the potential energy surface (PES) and sample conformer-rotamer ensembles are therefore invaluable for understanding its behavior nih.govquantumsimulations.de.

A Potential Energy Surface (PES) scan is a computational method used to explore the energy of a molecule as a function of its geometry, for instance, by systematically changing specific bond lengths, angles, or dihedral angles q-chem.comq-chem.comnih.gov. This allows for the identification of energy minima, corresponding to stable conformers, and energy maxima, corresponding to transition states between conformers uni-muenchen.de.

For (-)-trans-Carveol, a detailed theoretical conformational search has been performed using a combination of a two-dimensional PES scan and the Conformer-Rotamer Ensemble Sampling Tool (CREST) nih.gov. The PES scan was conducted by varying the torsional angles of the isopropenyl and hydroxyl groups, which are key flexible regions of the molecule nih.gov.

The CREST program is a tool used to perform extensive searches for low-energy conformers and rotamers of a molecule, providing a comprehensive picture of its accessible structural ensemble quantumsimulations.demankier.com. The theoretical conformational search for (-)-trans-Carveol using these methods yielded a total of 23 distinct conformers nih.gov.

Table 3: Conformational Analysis of (-)-trans-Carveol

| Feature | Finding | Reference |

|---|---|---|

| Total Conformers Identified | 23 | nih.gov |

| Experimentally Observed Conformers | 2 | nih.gov |

| Isopropenyl Group Position | Equatorial | nih.gov |

| Hydroxyl Group Position | Axial | nih.gov |

| Isopropenyl Group Conformation | Gauche or Antiperiplanar | nih.gov |

| Hydroxyl Group Conformation | Antiperiplanar | nih.gov |

The results of this computational study revealed that in the two experimentally observed, low-energy conformers of (-)-trans-Carveol, the bulky isopropenyl group occupies an equatorial position on the cyclohexene (B86901) ring, while the smaller hydroxyl group is in an axial position. The isopropenyl group itself adopts either a gauche- or an antiperiplanar conformation, while the hydroxyl group remains in an antiperiplanar conformation in both structures nih.gov. This detailed conformational information is crucial for understanding how (-)-trans-Carveol interacts with biological receptors, as the specific shape of the molecule will dictate its binding capabilities.

Chiral Building Block Applications in Organic Synthesis

Stereoselective Synthesis using (-)-trans-Carveol

The application of (-)-trans-Carveol in stereoselective synthesis is a testament to the utility of chiral pool starting materials in modern organic chemistry. Its well-defined stereocenters are transferred and elaborated throughout a synthetic sequence, enabling the control of subsequent stereochemical outcomes.

The synthesis of enantiomerically pure compounds is a cornerstone of pharmaceutical and materials science. (-)-trans-Carveol, as a readily available chiral starting material, provides an efficient entry point to complex chiral molecules. While direct syntheses starting from (-)-trans-carveol are not extensively documented in readily available literature, its close chemical relative, (R)-(-)-carvone, which can be stereoselectively reduced to (-)-trans-carveol, is widely used. This relationship underscores the potential of (-)-trans-carveol in this domain.

For instance, the principles of using the carvone (B1668592) structure are demonstrated in the synthesis of enantiomerically pure morphans. In these syntheses, the isopropenyl group of (R)-carvone is chemoselectively epoxidized, and subsequent domino reactions involving epoxide opening and intramolecular conjugate addition lead to the morphan scaffold. This strategy allows for the creation of diverse morphan derivatives with defined stereochemistry. Given that (-)-trans-carveol can be obtained from (R)-(-)-carvone, it represents a key intermediate in such synthetic pathways.

A notable example that highlights the utility of the carveol (B46549) framework is the diastereoselective synthesis of (-)-cannabidiol (CBD). The synthesis commences with (R)-(-)-carvone, which undergoes a series of transformations to create a key isopiperitenol intermediate. This intermediate, possessing the critical stereochemistry derived from the starting material, is then coupled with olivetol to yield (-)-CBD. This synthesis showcases how the inherent chirality of the carvone skeleton, and by extension the this compound skeleton, can be effectively utilized to produce complex, biologically active molecules in their enantiomerically pure form.

In asymmetric synthesis, a chiral influence is required to induce the formation of one enantiomer over the other. (-)-trans-Carveol can act as a source of chirality in these processes, either as a chiral auxiliary, a chiral ligand for a metal catalyst, or as a chiral template. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct a stereoselective reaction, after which it is removed.

While specific examples of (-)-trans-carveol being employed as a removable chiral auxiliary are not prevalent in the reviewed literature, its structural motifs are common in other chiral auxiliaries derived from the terpene family. The underlying principle involves the covalent attachment of the chiral fragment to a prochiral substrate. The steric and electronic properties of the chiral auxiliary then create a diastereotopic environment, favoring the approach of a reagent from one face over the other, leading to a high degree of stereoselectivity in the newly formed stereocenter. After the desired transformation, the auxiliary is cleaved to yield the enantiomerically enriched product and is ideally recovered for reuse.

The stereodivergent synthesis of this compound isomers themselves, through the asymmetric reduction of carvone using ketoreductases, is a prime example of an asymmetric process that generates these valuable chiral building blocks. Biocatalytic methods, employing enzymes like ketoreductases and ene-reductases, allow for the selective synthesis of all four possible stereoisomers of this compound with high diastereomeric excess. This enzymatic approach provides access to (-)-trans-carveol in high optical purity, making it available for further applications in asymmetric synthesis.

A key aspect of the utility of chiral pool compounds is their transformation into other valuable chiral building blocks. The functional groups of (-)-trans-carveol allow for a wide range of chemical modifications, enabling the synthesis of diverse chiral synthons.

The hydroxyl group can be protected, inverted, or used as a directing group in subsequent reactions. The endocyclic double bond can undergo various additions, such as epoxidation, dihydroxylation, or hydrogenation, with the stereochemical outcome often directed by the existing stereocenters. The isopropenyl group provides another handle for selective transformations, including oxidative cleavage or addition reactions.

For example, the stereoselective epoxidation of the endocyclic double bond of this compound derivatives can lead to the formation of chiral epoxy alcohols. These epoxides are versatile intermediates that can be opened by various nucleophiles in a regio- and stereoselective manner, leading to the introduction of new functional groups and the creation of new stereocenters. This strategy is a powerful tool for the construction of polyhydroxylated compounds.

The conversion of the this compound skeleton into other cyclic systems is also a valuable strategy. Ring-rearrangement and ring-contraction reactions can be employed to transform the six-membered ring of (-)-trans-carveol into five-membered or other ring systems, all while retaining the original stereochemical information. These transformations significantly expand the range of chiral scaffolds that can be accessed from this single starting material.

Below is a table summarizing some potential transformations of (-)-trans-Carveol into other chiral building blocks:

| Starting Material | Reagents and Conditions | Product | Product Class |

| (-)-trans-Carveol | 1. Protection of OH (e.g., TBDMSCl, imidazole) 2. Epoxidation of endocyclic C=C (e.g., m-CPBA) | Chiral Epoxy Alcohol | Functionalized Cyclohexane (B81311) |

| (-)-trans-Carveol | 1. Ozonolysis of isopropenyl group (O₃, then Me₂S) 2. Intramolecular Aldol Reaction | Bicyclic Ketone | Fused Ring System |

| (-)-trans-Carveol | 1. Sharpless Asymmetric Dihydroxylation of endocyclic C=C | Chiral Triol | Polyhydroxylated Cyclohexane |

| (-)-trans-Carveol | 1. Hydroboration-oxidation of isopropenyl group | Chiral Diol | Functionalized Cyclohexane |

This table represents plausible synthetic transformations based on the known reactivity of the functional groups present in (-)-trans-carveol.

The ultimate demonstration of the value of a chiral building block is its successful application in the total synthesis of a complex natural product. The chiral pool, rich with terpenes like (-)-trans-carveol, has historically been a crucial starting point for such endeavors. These natural products often possess intricate three-dimensional structures and significant biological activity, making their synthesis a challenging and important goal.

While a direct total synthesis of a complex natural product explicitly starting from isolated (-)-trans-carveol is not prominently featured in the surveyed literature, the synthetic utility of its precursor, (R)-(-)-carvone, is well-established and serves as a strong indicator of the potential of (-)-trans-carveol. The principles of transferring and elaborating the chirality from the carvone/carveol framework are central to these syntheses.

For example, the synthesis of the insect pheromone (+)-grandisol, which contains a cyclobutane ring, has been approached using various strategies, some of which could conceptually start from this compound-derived intermediates. Although many reported syntheses of grandisol are racemic, enantioselective routes often rely on chiral starting materials or catalysts.

The synthesis of components of the complex anticancer drug Taxol is another area where chiral pool terpenes have been utilized. While many syntheses of the Taxol core start from other precursors, the structural motifs present in this compound are relevant to the construction of the complex polycyclic system of Taxol.

Q & A

How do substrate specificity and kinetic parameters of short-chain dehydrogenases/reductases (SDRs) influence the enzymatic conversion of (-)-trans-Carveol?

Basic: What experimental approaches are used to determine substrate specificity and kinetic constants (e.g., Km, kcat) for enzymes interacting with (-)-trans-Carveol? Answer:

- Enzyme assays : Use in vitro kinetic assays with purified SDRs, varying substrate concentrations of (-)-trans-Carveol and cofactors (e.g., NAD<sup>+</sup>). Measure reaction velocities via spectrophotometry or LC-MS .

- Data analysis : Calculate Km (Michaelis constant) and kcat (turnover number) using nonlinear regression tools like GraphPad Prism. For example, MpISPD showed a Km of 1.8 µM for (-)-trans-Carveol but a slow kcat of 0.02 s<sup>-1</sup>, indicating high affinity but low catalytic efficiency .

Advanced: How can discrepancies in substrate specificity across SDR isoforms (e.g., PcPKISPD1 vs. PcPTISPD2) be reconciled when studying (-)-trans-Carveol metabolism? Answer:

- Structural analysis : Perform X-ray crystallography or cryo-EM to compare active-site residues. For instance, PcPTISPD2’s stereospecificity for (-)-cis-isopiperitenol suggests steric hindrance or hydrogen-bonding variations not observed in PcPKISPD1 .

- Mutagenesis studies : Introduce point mutations to test hypotheses about substrate-binding pockets (e.g., residue swaps between isoforms).

What environmental and experimental conditions significantly affect (-)-trans-Carveol yield in plant-based systems?

Basic: Which growth substrates and salinity levels optimize (-)-trans-Carveol production in in vivo studies? Answer:

- Substrate optimization : In Salvia spp., a combined substrate of arable soil + compost + vermicompost (SCV) increased (-)-trans-Carveol yield by 19.95% compared to other substrates .

- Salinity effects : At 80 mM NaCl, (-)-trans-Carveol levels increased by ~23% compared to controls, likely due to stress-induced terpenoid biosynthesis .

Advanced: How do humic acids (HA) and redox conditions interact to modulate (-)-trans-Carveol accumulation under abiotic stress? Answer:

- HA supplementation : HA increases bioavailability of micronutrients (e.g., Fe<sup>3+</sup>), enhancing enzymatic activity in terpene synthases. In SCV substrates, HA raised (-)-trans-Carveol by 17.99% .

- Redox profiling : Use cyclic voltammetry to correlate soil redox potential with monoterpene alcohol production.

How can contradictory data on (-)-trans-Carveol’s role in biosynthetic pathways be resolved?

Basic: What methodologies validate whether (-)-trans-Carveol is an intermediate or byproduct in monoterpene biosynthesis? Answer:

- Isotopic labeling : Feed <sup>13</sup>C-labeled precursors (e.g., geranyl pyrophosphate) to track flux into (-)-trans-Carveol via GC-MS .

- Enzyme inhibition : Apply specific SDR inhibitors (e.g., quercetin) to observe accumulation/depletion of intermediates .

Advanced: How do multi-omics approaches (e.g., transcriptomics-proteomics-metabolomics) clarify conflicting pathway annotations? Answer:

- Co-expression networks : Integrate RNA-seq data (e.g., SDR gene expression) with metabolomic profiles to identify candidate enzymes. For example, low kcat values for (-)-trans-Carveol in MpISPD suggest it is a minor pathway branch .

- Machine learning : Train models on kinetic datasets to predict pathway bottlenecks.

What analytical techniques are most reliable for quantifying (-)-trans-Carveol in complex matrices?

Basic: Which chromatographic methods are preferred for isolating (-)-trans-Carveol from plant extracts? Answer:

- GC-MS : Use polar columns (e.g., DB-WAX) for separating monoterpene alcohols. Retention indices and mass spectra (e.g., m/z 152 for carveol) aid identification .

- HPLC-DAD : Employ C18 columns with UV detection at 210–230 nm for quantification .

Advanced: How can NMR spectroscopy distinguish (-)-trans-Carveol stereoisomers in mixtures? Answer:

- <sup>13</sup>C-NMR : Compare chemical shifts for C6 and C3 hydroxyl groups. For example, (-)-trans-Carveol exhibits distinct shifts at δ 70.2 (C6) and δ 68.9 (C3) .

- NOESY : Detect spatial proximity between protons to confirm trans-configuration.

How should researchers design replication studies for (-)-trans-Carveol-related experiments?

Basic: What minimal information must be reported to ensure reproducibility of enzyme kinetic studies? Answer:

- MIABE standards : Document enzyme source (e.g., recombinant E. coli), purity (SDS-PAGE), assay conditions (pH, temperature), and cofactor concentrations .

- Data transparency : Share raw velocity vs. substrate curves in supplementary materials .

Advanced: What statistical frameworks address variability in kcat measurements across labs? Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.